Synthesis of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate: A Technical Guide
Synthesis of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathways for tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document details established methodologies, presents quantitative data in a structured format, and includes comprehensive experimental protocols.
Introduction
Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate and its enantiomers are crucial building blocks in medicinal chemistry, notably in the synthesis of Rho-kinase inhibitors and other therapeutic molecules. The seven-membered diazepane ring system with a methyl substituent presents a unique structural motif that has garnered significant interest in drug discovery. This guide outlines two primary, robust synthetic strategies for the preparation of this compound, providing researchers with the necessary information for its efficient synthesis.
Synthetic Pathways
Two principal pathways for the synthesis of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate are highlighted here:
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Reductive Amination and Cyclization Strategy: This pathway commences with readily available starting materials and proceeds through a reductive amination followed by cyclization and protection steps.
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Nosyl-Deprotection Strategy: This approach utilizes a nosyl-protected diazepane precursor, which is subsequently deprotected to yield the target compound. This method is particularly useful for synthesizing specific enantiomers.
The logical flow of these synthetic approaches is illustrated below.
Caption: Overview of the primary synthetic strategies.
Pathway 1: Reductive Amination and Cyclization
This pathway offers a versatile approach starting from commercially available precursors. A key transformation involves the formation of the diazepane ring via reductive amination and subsequent cyclization.
Experimental Workflow
The general workflow for this synthetic route is depicted below.
Caption: Experimental workflow for the reductive amination and cyclization pathway.
Detailed Experimental Protocol
A representative experimental procedure is adapted from the synthesis of a similar chiral diazepane intermediate.
Step 1: Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
A practical synthesis involves the intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol derived from commercially available (S)-2-aminopropan-1-ol[1].
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Preparation of the N-nosyl diamino alcohol: (S)-2-aminopropan-1-ol is reacted with a suitable N-protected aminoethylating agent, followed by nosylation of the secondary amine.
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Intramolecular Fukuyama-Mitsunobu Cyclization: The resulting N-nosyl diamino alcohol is subjected to intramolecular cyclization under Fukuyama-Mitsunobu conditions to form the nosyl-protected diazepane ring.
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Boc Protection: The secondary amine of the diazepane ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
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Nosyl Deprotection: The nosyl group is selectively removed to yield (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%ee) | Reference |
| 1 | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | (S)-(+)-2-amino-1-propanol | Multiple steps | 45.2 (overall) | 99.9 | [2][3] |
Pathway 2: Nosyl-Deprotection Strategy
This pathway provides a direct route to the target compound from a nosyl-protected precursor. The selective removal of the 2-nitrobenzenesulfonyl (nosyl) group is the key step in this synthesis.
Synthesis Pathway Diagram
Caption: Synthesis via nosyl deprotection.
Detailed Experimental Protocol
The following protocol is based on a patented procedure for the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate[2][3].
Synthesis of (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate [2][3]
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To a solution of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L), potassium carbonate (1.79 kg, 13.0 mol) is added.
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The resulting mixture is cooled to an internal temperature of 20°C or below.
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Thiophenol (2.15 kg, 19.5 mol) is gradually added over 6 hours, maintaining the temperature at 20°C or below.
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The reaction mixture is stirred at 20°C for 18 hours.
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After completion of the reaction (monitored by TLC), the insoluble materials are removed by filtration.
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The filtrate is concentrated under reduced pressure.
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The residue is dissolved in ice water, and the pH is adjusted to 3 with 2N hydrochloric acid, followed by washing with ethyl acetate.
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The aqueous layer is then basified to pH 9 with potassium carbonate and extracted with ethyl acetate.
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The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford the product as a yellow oil.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%ee) | Reference |
| 1 | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate | Thiophenol, K₂CO₃ | 85.7 | 99.9 | [3] |
Conclusion
This guide has detailed two effective synthetic pathways for the preparation of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate. The reductive amination and cyclization approach offers flexibility with starting materials, while the nosyl-deprotection strategy provides a more direct route from a pre-formed diazepane ring. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important pharmaceutical intermediate.
